4-(Azetidin-1-YL)but-2-YN-1-OL
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Overview
Description
4-(Azetidin-1-yl)but-2-yn-1-ol is a chemical compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol It is characterized by the presence of an azetidine ring, a butynyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-1-yl)but-2-yn-1-ol typically involves the reaction of azetidine with but-2-yn-1-ol under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group of but-2-yn-1-ol, followed by the nucleophilic attack of the resulting alkoxide on azetidine . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-1-yl)but-2-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Nucleophiles such as amines or thiols can react with the azetidine ring under basic conditions.
Major Products
Oxidation: The major product is typically a ketone or aldehyde.
Reduction: The major products are alkenes or alkanes, depending on the extent of reduction.
Substitution: The major products are substituted azetidines.
Scientific Research Applications
4-(Azetidin-1-yl)but-2-yn-1-ol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a potential inhibitor of specific enzymes.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 4-(Azetidin-1-yl)but-2-yn-1-ol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The azetidine ring and the alkyne group may play crucial roles in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)but-2-yn-1-ol: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
4-(Morpholin-1-yl)but-2-yn-1-ol: Similar structure but with a morpholine ring instead of an azetidine ring.
Uniqueness
4-(Azetidin-1-yl)but-2-yn-1-ol is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to its analogs. The azetidine ring is less common in nature and synthetic compounds, making this compound a valuable subject of study for its potential novel applications .
Properties
Molecular Formula |
C7H11NO |
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Molecular Weight |
125.17 g/mol |
IUPAC Name |
4-(azetidin-1-yl)but-2-yn-1-ol |
InChI |
InChI=1S/C7H11NO/c9-7-2-1-4-8-5-3-6-8/h9H,3-7H2 |
InChI Key |
HXNIIUPXKFJEAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC#CCO |
Origin of Product |
United States |
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